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Introduction and Mechanism of Action

Bimiralisib (PQR309) is an orally bioavailable, balanced dual pan-class I PI3K and mTOR inhibitor
that selectively targets PI3K-a, -f3, -y, and -8 isoforms while directly inhibiting mTORC1 and mTORC2
through ATP-competitive binding [1] [2] [3]. This dual mechanism simultaneously blocks upstream signaling
and downstream effector functions, preventing the compensatory AKT activation often observed with
mTORC1-only inhibitors [4]. The PI3K/mTOR pathway is frequently dysregulated in cancers, promoting

cell survival, proliferation, and metabolism, making it a valuable therapeutic target [5] [2] [3].

While bimiralisib has demonstrated clinical activity as a single agent, combination strategies aim to
enhance efficacy, overcome resistance, and improve patient outcomes [1] [5]. These protocols provide
detailed methodologies for evaluating bimiralisib in combination regimens, based on established preclinical

and clinical evidence.

Evidence for Bimiralisib Combinations

The table below summarizes the key combination partners for bimiralisib identified in preclinical and

clinical studies, along with the supporting evidence and therapeutic context.

Table 1: Evidence Summary for Bimiralisib Combination Therapy
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L Therapeutic Evidence Key Findings & Synergistic
Combination Partner )
Context Level Mechanisms

Venetoclax (BCL-2 Lymphoma Preclinical Enhanced apoptosis in lymphoma cell

inhibitor) [1] lines; dual targeting of survival pathways
(PI3BK/mTOR + BCL-2).

Ibrutinib (BTK inhibitor) Lymphoma Preclinical Combined inhibition of parallel signaling

[1] pathways (PISK/mTOR and BCR

signaling).

Panobinostat (HDAC Lymphoma Preclinical Synergistic cytotoxicity; epigenetic

inhibitor) [1] modulation with pathway inhibition.

Rituximab (anti-CD20 B-cell Preclinical Enhanced anti-tumor activity in CD20+

antibody) Lymphomas [1] models (antibody-dependent cellular
cytotoxicity).

Lenalidomide Lymphoma Preclinical Combined direct antitumor and

(Immunomodulator) [1] microenvironment immunomodulatory
effects.

Marizomib (Proteasome Lymphoma Preclinical Synergistic induction of cellular stress and

inhibitor) [1] apoptosis.

ARV-825 (BRD4 Lymphoma Preclinical Simultaneous targeting of signaling and

degrader)

Experimental Protocols

[1]

epigenetic dependencies.

This section provides detailed methodologies for key experiments evaluating bimiralisib in combination

therapies.

In Vitro Combination Screening Protocol
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Objective: To determine the synergistic potential of bimiralisib with other targeted agents in cancer cell

lines.

Materials:

e Cancer cell lines (e.g., lymphoma models such as SU-DHL-4, KARPAS-422) [1]
e Bimiralisib (e.g., Selleckchem, HY-101921)

e Combination agents (e.g., Venetoclax, Ibrutinib)

e Cell culture reagents and 96-well cell culture plates

e Cell Titer-Glo Luminescent Cell Viability Assay (Promega)

Method:

e Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 pL of
complete medium and incub for 24 hours.
¢ Drug Preparation:
o Prepare a 7-point, 1:3 serial dilution series for each single agent.
o For combination studies, use a matrix design (e.g., 6x6 or 8x8) covering a range of
concentrations for both drugs.
o Add 100 pL of drug solution to cells in triplicate.
¢ Incubation: Incubate plates for 72-96 hours at 37°C with 5% CO-.
¢ Viability Assessment: Add 50 pL of Cell Titer-Glo reagent to each well, shake for 2 minutes, and
record luminescence after 10 minutes.
e Data Analysis:
o Calculate the percentage of viability relative to DMSO-treated controls.
o Generate dose-response curves and calculate I1Cso values for single agents.
o Analyze combination data using the Chou-Talalay method (CompuSyn software) to calculate
Combination Index (CI) values:
= Cl <1 indicates synergy
= Cl = 1 indicates additivity
= C| > 1 indicates antagonism

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the antitumor efficacy of bimiralisib combinations in vivo.

Materials:

e Immunocompromised mice (e.g., NOD.Cg-Prkdcscid 112rgtm1Wjl/SzJ, or NSG)
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Luciferase-tagged cancer cells (e.g., OCI-Lyl lymphoma cells)
In vivo imaging system (IVIS, PerkinElmer)

Bimiralisib for oral gavage

Combination drug (e.qg., Ibrutinib in vehicle)

Method:

Model Establishment: Inject 5x10° luciferase-expressing cells subcutaneously into the flank of 6-8
week old mice.

Randomization: When tumors reach 150-200 mmg3, randomize mice into four groups (n=8-10):
Group 1: Vehicle control

Group 2: Bimiralisib monotherapy (e.g., 60-80 mg/kg, QD, oral gavage) [4]

o

[¢]

[¢]

Group 3: Combination drug monotherapy
Group 4: Bimiralisib + Combination drug
Dosing and Monitoring:

o Administer treatments daily for 21-28 days.

[e]

o Measure tumor dimensions with calipers twice weekly. Calculate volume: V = (Length x
Width?)/2.
o Monitor body weight twice weekly as an indicator of toxicity.
Bioluminescence Imaging:
o Inject 150 mg/kg D-luciferin intraperitoneally.
o Anesthetize mice with isoflurane and acquire images using IVIS after 10 minutes.
o Quantify total flux (photons/second) in the region of interest.
Endpoint Analysis:
o At study endpoint, harvest tumors and weigh them.
o Process tumors for immunohistochemistry (IHC) analysis of pathway biomarkers (e.g., p-AKT,
p-S6, Ki-67, Cleaved Caspase-3).

Pharmacodynamic & Biomarker Analysis

Objective: To assess target engagement and modulation of downstream signaling.

Materials:

Tumor tissue lysates or patient-derived plasma samples

Phospho-AKT (Ser473) ELISA Kit (e.g., PathScan, Cell Signaling Technology)
RPPA (Reverse Phase Protein Array) or Western Blot equipment

Antibodies for p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46)

Method:
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e Sample Preparation:
o Lyse snap-frozen tumor tissues in RIPA buffer with protease and phosphatase inhibitors.
o Quantify protein concentration using a BCA assay.
¢ Phosphoprotein Analysis:
o For ELISA, load 50-100 pg of protein per well and follow manufacturer protocol. Develop plates

and read absorbance at 450 nm.

o For Western Blotting, separate 20-30 pg protein by SDS-PAGE, transfer to PVDF membrane,
and probe with primary antibodies (1:1000 dilution) overnight at 4°C. Use HRP-conjugated
secondary antibodies and chemiluminescence detection.

o For RPPA, print lysates on nitrocellulose-coated slides and probe with validated antibodies.
Quantify signal intensity using microarray scanner.

¢ Data Interpretation:

o Successful target engagement is confirmed by >50% reduction in p-AKT (Ser473) and p-S6
levels in treated groups compared to vehicle control [1] [2] [3].

o Compare the magnitude and duration of pathway suppression between monotherapy and
combination arms.

Clinical Translation & Dosing Considerations

Clinical experience with oral bimiralisib provides critical guidance for dosing in combination studies.

Table 2: Clinical Dosing Regimens for Oral Bimiralisib

Dosing Recommended Phase L. Considerations for
Key Toxicities o
Schedule 2 Dose Combination
Continuous 80 mg once daily [2] [3] Hyperglycemia (28.6% Higher risk of cumulative
Daily Dosing Gr=3), fatigue (DLT), toxicity; may require
nausea [4] [2] [3] prophylactic metformin [4].
Intermittent 140 mg on Days 1, 2, Reduced incidence of Preferred for combinations;
Schedule A 8,9, 15, 16 (weekly) [2] Gr=3 hyperglycemia maintains efficacy with
[3] (12%) [2] [3] improved tolerability [2] [3].
Intermittent 140 mg on Days 1, 4, Similar toxicity profile to Alternative intermittent
Schedule B 8, 11, 15, 18 (weekly) Schedule A [2] [3] scheduling option.

[2] [3]
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Pathway Diagrams and Experimental Workflows

The following diagrams visualize the key signaling pathways and experimental workflows described in these

protocols.

Bimiralisib Mechanism and Combination Targets
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In Vivo Efficacy Study Workflow
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Conclusion

Bimiralisib represents a promising dual PI3K/mTOR inhibitor with rational combination potential,
particularly in lymphoid malignancies. The provided protocols outline systematic approaches for evaluating
these combinations from in vitro models through clinical translation. The intermittent dosing schedule (140
mg on Days 1, 2 weekly) emerges as the preferred regimen for combination studies due to its improved
tolerability profile while maintaining biological activity [2] [3]. Future studies should focus on biomarker-
driven patient selection and rational drug pairings based on specific molecular pathologies to maximize

therapeutic efficacy of bimiralisib combinations.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 11/11 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s002180?utm_src=pdf-bulk
https://www.smolecule.com/products/s002180?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

